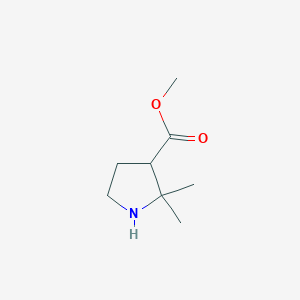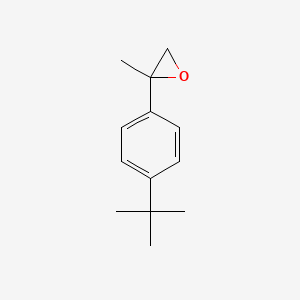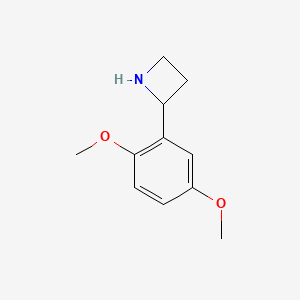
Methyl 2,2-dimethylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 2,2-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters.
科学的研究の応用
Methyl 2,2-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2,2-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.
類似化合物との比較
Similar Compounds
Methyl 2,2-dimethylpyrrolidine-3-carboxylate hydrochloride: A salt form of the compound with similar properties.
2,2-Dimethylpyrrolidine-3-carboxylic acid: A carboxylic acid derivative.
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-3-carboxylate: A hydroxylated derivative.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methyl ester group makes it more reactive in nucleophilic substitution reactions compared to its carboxylic acid counterpart. Additionally, the presence of the 2,2-dimethyl group enhances its stability and resistance to metabolic degradation.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl 2,2-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6(4-5-9-8)7(10)11-3/h6,9H,4-5H2,1-3H3 |
InChIキー |
TYXLIQMEVVWMHK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCN1)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)







